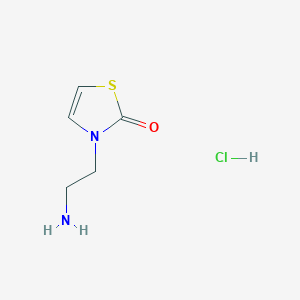

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis information for “Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone” is not available, related compounds have been synthesized. For instance, a series of novel 2,7-naphthyridines derivatives were synthesized, which included a condensed thiopyran moiety, 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study focused on synthesizing a novel bioactive heterocycle related to Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone demonstrated antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its molecular stability was analyzed through both inter and intra-molecular hydrogen bonds, as well as Hirshfeld surface analysis (Prasad et al., 2018).

- Another study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, a compound synthesized from natural podocarpic acid, highlighted the crystal structure showing morpholino ring adopting a chair conformation, indicating potential for further bioactive compound development (Bakare et al., 2005).

Degradation and Stability Studies

- Research into the force degradation of a morpholinium compound related to the target molecule aimed to confirm the selectivity of Active Pharmaceutical Ingredient (API) and impurity determination methods. The study proposed possible structures of degradation products, providing insights into the stability of morpholino derivatives under various conditions (Varynskyi & Kaplaushenko, 2019).

Potential Therapeutic Applications

- A compound closely related to this compound was synthesized and evaluated for its potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the utility of morpholino derivatives in biomedical imaging (Wang et al., 2017).

Mechanistic Insights into Chemical Reactions

- Studies on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including morpholine derivatives, provided valuable mechanistic insights into the photoreactions occurring in neutral and acidified methanol. This research is fundamental for understanding the behavior of such compounds under photochemical conditions (Castellano et al., 1975).

Novel Synthetic Routes and Compound Development

- Research demonstrating the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines using a base-catalysed cascade reaction highlights innovative approaches to developing morpholine derivatives. This method opens new avenues for creating bioactive compounds with potential therapeutic applications (Marlin, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been implicated in the pi3 kinase pathway, which is often deregulated in cancer .

Propiedades

IUPAC Name |

morpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDOAYEWYLBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B3015330.png)

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)

![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)